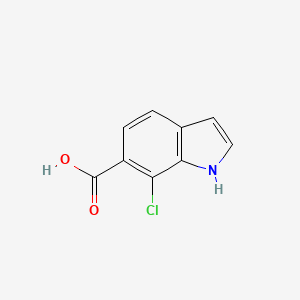

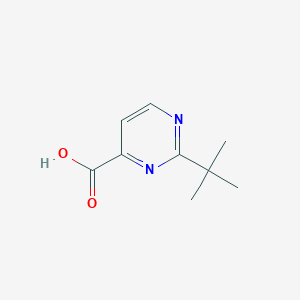

7-chloro-1H-indole-6-carboxylic acid

説明

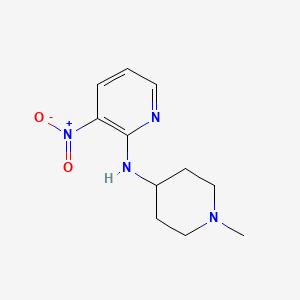

7-chloro-1H-indole-6-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 7-chloro-1H-indole-6-carboxylic acid, they provide valuable insights into the synthesis and properties of closely related indole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of indole derivatives typically involves Fischer-type indolization or substitution reactions. For instance, the synthesis of 4- or 6-chloromethyl-1H-indole-2-carboxylates involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole methanesulfonic acids . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, another indole derivative, is achieved through substitution and hydrolysis steps . These methods could potentially be adapted for the synthesis of 7-chloro-1H-indole-6-carboxylic acid by altering the substitution pattern and functional groups.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using techniques such as NMR spectroscopy, MS spectrum, and X-ray crystallography . For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure was further analyzed using density functional theory (DFT) . These techniques would be essential in confirming the molecular structure of 7-chloro-1H-indole-6-carboxylic acid once synthesized.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including substitution, hydrolysis, and oxidation . The transformation of sulfomethyl groups to formyl functions in indole derivatives is one such reaction, which involves the elimination of SO2, hydrolysis, and subsequent oxidation . These reactions are crucial for modifying the chemical structure and properties of indole compounds, and similar strategies could be employed in the functionalization of 7-chloro-1H-indole-6-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the crystal structure and unit cell dimensions of a chloro-fluoro chromene carboxylic acid derivative were determined, providing insights into its solid-state properties . The physical properties of 7-chloro-1H-indole-6-carboxylic acid would likely be influenced by the presence of the chloro and carboxylic acid functional groups, affecting its reactivity and interaction with biological targets.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : The hydroxyindole-3-carboxylic acids, including derivatives of 7-chloro-1H-indole-6-carboxylic acid, have been synthesized using benzyloxyindoles, showing their significance in biological and medicinal research (Marchelli, Hutzinger, & Heacock, 1969).

- Electrochemical Properties : Studies on polyindole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, have demonstrated their potential in applications like supercapacitors due to their impressive capacitance and stability (Ma, Zhou, Mo, Hou, & Xu, 2015).

Biochemical and Pharmaceutical Applications

- Anticancer Activity : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a related compound, has been identified as an important intermediate for biologically active anticancer drugs (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

- Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives, which are structurally related to 7-chloro-1H-indole-6-carboxylic acid, have shown significant antibacterial and moderate antifungal activities, suggesting their therapeutic potential (Raju, Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Materials Science and Nanotechnology

- Nanowire Synthesis : The carboxylic substituent position, including that of 7-chloro-1H-indole-6-carboxylic acid, influences the electrodeposition and morphology of polyindole derivatives, leading to the formation of nanowires with potential applications in nanotechnology and material science (Ma, Zhou, Mo, Hou, & Xu, 2015).

将来の方向性

The study of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, continues to be a significant area of research due to their biological properties and potential as pharmaceutical compounds . Future research will likely focus on the development of novel synthesis methods and the exploration of new biological targets .

特性

IUPAC Name |

7-chloro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUWCQJGDUVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-indole-6-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)